molecular formula C14H12ClN3O3S B7548893 N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

Cat. No.: B7548893
M. Wt: 337.8 g/mol
InChI Key: WBHQFAKZJNCZKO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrolopyridine core, a chloro-methoxyphenyl group, and a sulfonamide functional group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c1-21-12-5-4-9(7-11(12)15)18-22(19,20)13-8-17-14-10(13)3-2-6-16-14/h2-8,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHQFAKZJNCZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC3=C2C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The chloro-methoxyphenyl group is then introduced through a substitution reaction, and the sulfonamide group is added using sulfonating agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions often involve halogenated compounds and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide

  • Metoxuron

  • Propanamide, N-(4-methoxyphenyl)-3-chloro-

  • Ethanone, 1-(3-chloro-4-methoxyphenyl)-

Uniqueness: N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide stands out due to its pyrrolopyridine core, which is not commonly found in the other listed compounds. This structural feature contributes to its unique chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

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